4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is a complex organic compound that features a chloro-substituted aniline core with a trifluoromethyl piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: of 4-chloroaniline to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Sulfonylation: with 4-(trifluoromethyl)piperidine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or dechlorinated products.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used to study the effects of trifluoromethyl and sulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can influence its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Lacks the piperidine sulfonyl group, making it less versatile in certain applications.
4-Chloro-3-(methylsulfonyl)aniline: Similar structure but with a methylsulfonyl group instead of a trifluoromethyl piperidine sulfonyl group.
Uniqueness
4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the presence of both the trifluoromethyl and piperidine sulfonyl groups, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as drug design and materials science.
Properties
IUPAC Name |
4-chloro-3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O2S/c13-10-2-1-9(17)7-11(10)21(19,20)18-5-3-8(4-6-18)12(14,15)16/h1-2,7-8H,3-6,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUOROABQQTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.